4-(Oxazol-4-yl)benzene-1-sulfonyl chloride
Overview
Description
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride is an important organic compound belonging to the sulfonyl chloride family. It has a molecular formula of C9H6ClNO3S and a molecular weight of 243.67 g/mol. This compound is characterized by the presence of an oxazole ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. It is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tosylmethylisocyanides (TosMICs) in the presence of a base, which facilitates the formation of the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxazole derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced oxazole compounds, and coupled aromatic compounds.
Scientific Research Applications
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The oxazole ring in the compound also plays a crucial role in its biological activity, as it can participate in hydrogen bonding and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Benzyloxy)benzene-1-sulfonyl chloride: This compound has a benzyloxy group instead of an oxazole ring, which affects its reactivity and applications.
4-(Ethoxy)benzene-1-sulfonyl chloride: The presence of an ethoxy group in place of the oxazole ring results in different chemical properties and biological activities.
The uniqueness of this compound lies in its oxazole ring, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQZZJYCHEWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679856 | |
Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954368-94-6 | |
Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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